1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone
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Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C12H18N4OS and its molecular weight is 266.36. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Peptide Synthesis and Diversity
The compound is utilized in solid-phase peptide synthesis (SPPS) through a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method produces 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, highlighting its versatility in generating diverse molecular architectures under mild conditions compatible with polar supports. This approach enables the efficient (>95% conversion and purity) introduction of triazoles into peptides, underscoring its importance in medicinal chemistry and drug discovery (Tornøe, Christensen, & Meldal, 2002).
Organocatalytic Synthesis of Triazoles
Another application involves the organocatalytic azide-ketone [3+2] cycloaddition (OrgAKC) of various ketones with aryl or alkyl azides, leading to the formation of 1,5-disubstituted 4-thio-1,2,3-triazoles. This process, which can proceed under ambient conditions without solvents, showcases the compound's role in synthesizing functionally diverse triazoles. These triazoles have potential synthetic and medicinal applications, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ramachary, Krishna, Gujral, & Reddy, 2015).
Antimicrobial Activity Studies
Research into the antimicrobial activity of substituted 1,2,3-triazoles, synthesized via 1,3-dipolar cycloaddition reactions, indicates potential applications of the compound in developing new antimicrobial agents. These studies highlight the compound's relevance in creating molecules with bioactive properties, which could lead to the development of new drugs and treatments (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Microwave-Assisted Synthesis
The compound is also used in microwave-assisted synthesis to create new 1,2,3-triazole derivatives, a method that yields higher products in shorter times compared to conventional methods. This underscores the compound's significance in streamlining synthetic processes, making it valuable for rapid synthesis in chemical research (Ashok, Reddy, Dharavath, Ramakrishna, Nagaraju, & Sarasija, 2020).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-12(9-18-11-3-1-2-4-11)15-7-10(8-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYRLYROOXBVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.